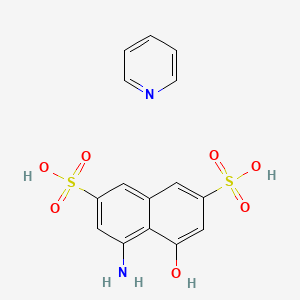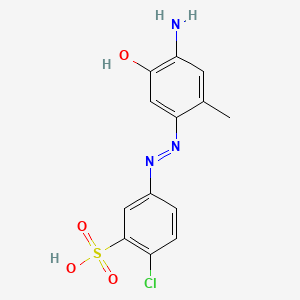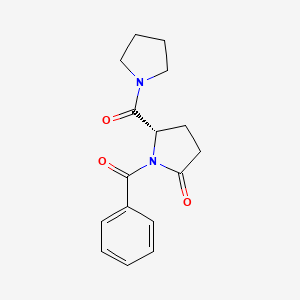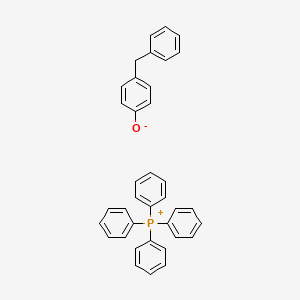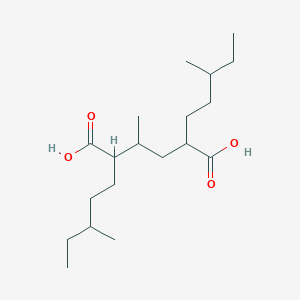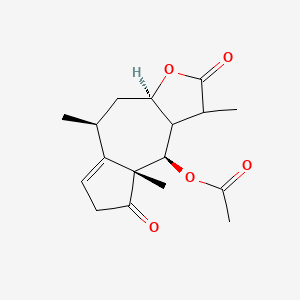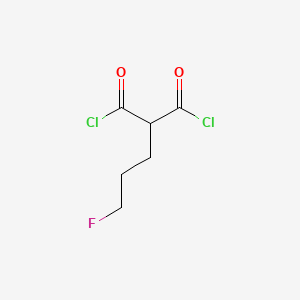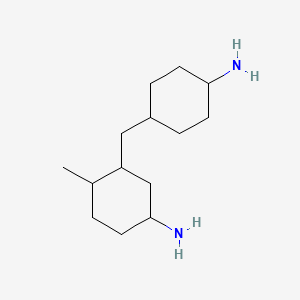
3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine is an organic compound with the molecular formula C13H26N2 It is a derivative of cyclohexylamine, featuring two cyclohexane rings connected by a methylene bridge, with an amino group attached to one of the cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine typically involves the reaction of 4-methylcyclohexanone with 4-aminocyclohexylmethanol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a catalyst like palladium on carbon. The reaction conditions include a solvent such as methanol or ethanol, and the reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent quality control measures, would be essential to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, influencing their activity. The compound may also participate in redox reactions, altering the oxidative state of target molecules and affecting their function.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(cyclohexylamine): Similar structure but with two amino groups.
Bis(4-aminocyclohexyl)methane: Another related compound with two amino groups attached to cyclohexane rings.
Uniqueness
3-((4-Aminocyclohexyl)methyl)-4-methylcyclohexylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
85586-55-6 |
|---|---|
Molecular Formula |
C14H28N2 |
Molecular Weight |
224.39 g/mol |
IUPAC Name |
3-[(4-aminocyclohexyl)methyl]-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C14H28N2/c1-10-2-5-14(16)9-12(10)8-11-3-6-13(15)7-4-11/h10-14H,2-9,15-16H2,1H3 |
InChI Key |
ZMGAJHDCQTWMMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1CC2CCC(CC2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


